[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride
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Overview
Description
[3-(1,1-difluoroethyl)bicyclo[111]pentan-1-yl]hydrazine dihydrochloride is a chemical compound with a unique structure that includes a bicyclo[111]pentane core and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the 1,1-difluoroethyl group. The final step involves the addition of the hydrazine moiety and the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is scaled up to accommodate the production demands, ensuring consistency and quality. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in appropriate solvents.
Substitution: Various nucleophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its hydrazine moiety can act as a probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may offer advantages in drug design and development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with target molecules, leading to the inhibition or activation of specific pathways. The bicyclo[1.1.1]pentane core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]amine
- [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
Uniqueness
Compared to similar compounds, [3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, including medicinal and industrial uses.
Properties
CAS No. |
2763777-24-6 |
---|---|
Molecular Formula |
C7H14Cl2F2N2 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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